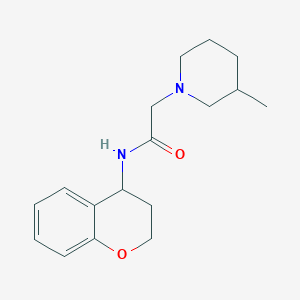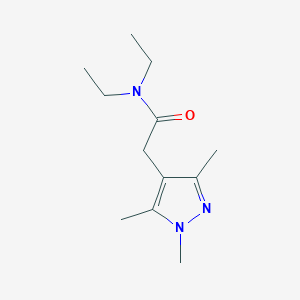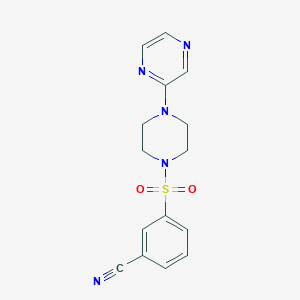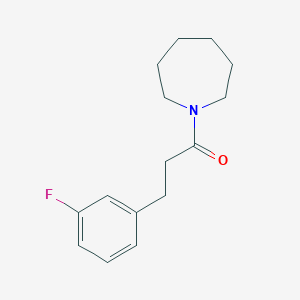
1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one, also known as 3-FA, is a synthetic compound that belongs to the family of phenethylamines. It is a designer drug that has been gaining popularity in the research community due to its potential applications in the field of neuroscience. The compound has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in an enhancement of their effects. The compound has also been found to act as a weak serotonin reuptake inhibitor, which further enhances its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one are primarily related to its effects on the levels of dopamine and norepinephrine in the brain. The compound has been found to increase the levels of these neurotransmitters, which results in an enhancement of their effects. This leads to an increase in focus, attention, and motivation. The compound has also been found to have anxiolytic and analgesic effects, which makes it a potential candidate for the treatment of anxiety and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one in lab experiments include its unique mechanism of action, which makes it a promising candidate for further research. The compound has also been found to have anxiolytic and analgesic effects, which makes it a potential candidate for the treatment of anxiety and pain. However, the limitations of using this compound in lab experiments include its potential for abuse and its unknown long-term effects.
Direcciones Futuras
There are several future directions for research on 1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one. These include further studies on its mechanism of action, its potential applications in the treatment of ADHD, depression, anxiety, and pain, and its long-term effects. There is also a need for further research on the safety and potential for abuse of this compound. Overall, 1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one has the potential to be a valuable tool in the field of neuroscience and warrants further research.
Métodos De Síntesis
The synthesis of 1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one involves the reaction of 3-fluorophenylpropanone with azepane in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which makes it a promising candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and depression. The compound has also been found to have anxiolytic and analgesic effects, which makes it a potential candidate for the treatment of anxiety and pain.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-7-5-6-13(12-14)8-9-15(18)17-10-3-1-2-4-11-17/h5-7,12H,1-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERFHHCXEZVECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

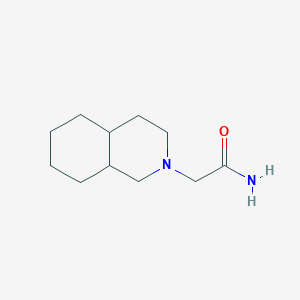



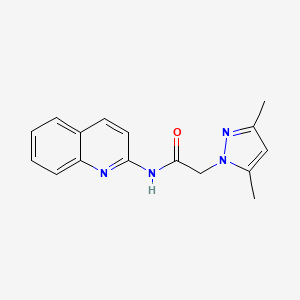
![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
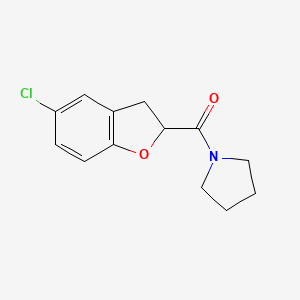
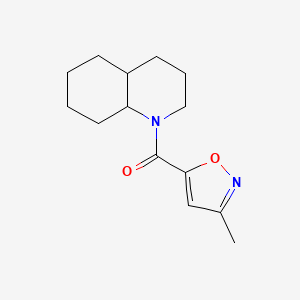
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)

![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)
